6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one
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Description
6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one is a type of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Molecular Structure Analysis
Imidazo[1,2-a]pyridines are aromatic heterocycles . They have a unique chemical structure and versatility .Chemical Reactions Analysis
The ring-closure reactions for pyrrole, pyrrolidine, pyrazole, pyrazoline, isoxazoline, pyridine, piperidine, cyclohexenone, and 5,8-dihydroimidazo[1,2-a]pyrimidine were elegantly demonstrated in a DNA-compatible format .Scientific Research Applications
Insecticidal Activities
- 6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one derivatives have shown promising insecticidal activities. For instance, certain compounds within this class exhibited excellent insecticidal properties against brown planthopper, cowpea aphids, and carmine spider mite (Zhang et al., 2019).
Antimicrobial Agents
- Another significant application is in the field of antimicrobial agents. Functionalized dihydroimidazo[1,2-a]pyridines and 4-thiazolidinone derivatives synthesized from maleimide showed substantial antibacterial and antifungal activities, with some compounds outperforming standard reference drugs (Salhi et al., 2020).
Catalytic Synthesis
- In the field of catalysis, 6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one has been involved in innovative synthetic methods. For instance, a novel one-pot catalytic synthesis of bicyclic imidazole derivatives was achieved using a tandem hydroformylation-cyclization sequence (Bäuerlein et al., 2009).
Synthesis of Farnesyltransferase Inhibitors
- The compound also plays a role in the synthesis of farnesyltransferase inhibitors, which are significant in cancer research. Conformationally restricted analogues of these inhibitors have been synthesized, showing improved in vivo metabolic stability (Dinsmore et al., 2000).
Pharmaceutical Research
- In pharmaceutical research, 6,7-Dihydro-5H-cyclopenta[b] pyridine, a related compound, is used in the synthesis of Cefpirome, a fourth-generation antibiotic, and other pharmaceuticals, indicating the potential utility of the 6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one scaffold in drug development (Fu Chun, 2007).
Versatility in Medicinal Chemistry
- The imidazo[1,2-a]pyridine scaffold, to which 6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one belongs, is recognized as a versatile scaffold in medicinal chemistry with applications ranging from anticancer, antimicrobial, to antiviral therapies (Deep et al., 2016).
properties
IUPAC Name |
6,7-dihydro-5H-imidazo[1,2-a]pyridin-8-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-6-2-1-4-9-5-3-8-7(6)9/h3,5H,1-2,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQRGCBOOKYTTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=NC=CN2C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20666162 |
Source
|
Record name | 6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20666162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one | |
CAS RN |
457949-09-6 |
Source
|
Record name | 6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20666162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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